molecular formula C27H22N4O2S B11583768 N-benzyl-2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide

N-benzyl-2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11583768
M. Wt: 466.6 g/mol
InChI Key: ARTDWOIPTJMDPJ-HAHDFKILSA-N
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Description

N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features an indole core, a benzyl group, and a unique imidazolidinylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C27H22N4O2S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzyl-2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C27H22N4O2S/c32-25(28-16-19-9-3-1-4-10-19)18-30-17-20(22-13-7-8-14-24(22)30)15-23-26(33)31(27(34)29-23)21-11-5-2-6-12-21/h1-15,17H,16,18H2,(H,28,32)(H,29,34)/b23-15-

InChI Key

ARTDWOIPTJMDPJ-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyl group and the imidazolidinylidene moiety. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Imidazolidinylidene Moiety: This step involves the reaction of the benzylated indole with a suitable imidazolidinone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.

    Imidazolidinone Derivatives: Compounds such as thiazolidinediones and imidazolidinones have similar structural features.

Uniqueness

N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is unique due to its combination of an indole core with a benzyl group and an imidazolidinylidene moiety, which imparts distinct chemical and biological properties.

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